Methyl 5-aminopicolinate hydrochloride
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and perhaps a brief summary of its known uses or significance in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or special techniques used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
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- Application : Methyl 5-aminopicolinate hydrochloride is used as a reagent in chemical synthesis . It’s involved in various chemical reactions to produce different compounds .
- Methods of Application : The specific methods of application can vary widely depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions (temperature, pressure, etc.) to produce the desired product .
- Results or Outcomes : The outcomes can also vary widely. In general, the goal of using this reagent in chemical synthesis is to produce a specific compound. The success of the synthesis can be measured by the yield of the desired product .
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- Application : A study has been conducted on the efficient synthesis and extended applications of the polar aprotic solvent methyl 5- (dimethylamino)-2-methyl-5-oxopentanoate . This solvent has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results or Outcomes : The advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) . Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
Safety And Hazards
This would involve examining the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound, based on its known properties and uses.
Please note that the availability and depth of information in each of these categories can vary widely depending on the specific compound . For a less-studied compound, some of this information may not be available. For a well-studied compound, there may be a vast amount of information available in each of these categories. It’s always important to consult multiple sources and critically evaluate the information you find.
properties
IUPAC Name |
methyl 5-aminopyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h2-4H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYIXVITXNNBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminopicolinate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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